molecular formula C10H14S B146185 4-tert-Butylthiophenol CAS No. 2396-68-1

4-tert-Butylthiophenol

Cat. No. B146185
CAS RN: 2396-68-1
M. Wt: 166.29 g/mol
InChI Key: GNXBFFHXJDZGEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-tert-Butylthiophenol involves several steps and methodologies. For instance, a novel diamine was synthesized from 2-tert-butylaniline and 4,4′-oxydiphenol through a series of reactions including iodination, acetyl protection, coupling reaction, and deacetylation protection . Another synthesis approach involved creating a new monomer from 4-tert-butylcyclohexanone through a three-step process, which was then used to prepare aromatic poly(bisbenzothiazole)s . These examples demonstrate the complexity and multi-step nature of synthesizing tert-butyl-substituted compounds.

Molecular Structure Analysis

The molecular structure of related compounds shows significant variation. For example, 2-hydroxymethyl-4-tert-butylphenol crystallizes in the tetragonal system and exhibits intramolecular hydrogen bonding . The tert-butyl substituent can introduce steric hindrance, which may lead to disordered structures, as seen in the case of 2-hydroxymethyl-4-tert-butylphenol . The presence of tert-butyl groups can also influence the solubility and thermal stability of the resulting polymers, as seen in the synthesis of polyimides .

Chemical Reactions Analysis

Chemical reactions involving 4-tert-Butylthiophenol derivatives can be quite selective. For instance, hetero Diels–Alder reactions with 3,4-di-tert-butylthiophene 1-oxide showed π-face selectivity, which was influenced by the conformational changes leading to the transition states . The formylation, acetylation, and bromination of 2-tert-butyl-5-methylthiophene also demonstrated regioselectivity, with substituents entering specific positions on the thiophene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-substituted compounds are characterized by enhanced solubility in organic solvents, high thermal stability, and the ability to form transparent, tough, and flexible films . The introduction of tert-butyl groups into polyimides resulted in materials with high glass transition temperatures and low water absorption . Similarly, poly(bisbenzothiazole)s synthesized from a tert-butyl-containing monomer exhibited good solubility, thermal stability, and fluorescence emission . The oxidation of tert-butyl-substituted trithiolanes led to the isolation of oxides and dioxides with distinct properties and stereochemistry .

Scientific Research Applications

1. In Nanotechnology and Materials Science

4-tert-Butylthiophenol has been utilized in the synthesis of complex nanostructures. For instance, a novel pentaconta-nuclear silver anionic cluster complex involving 4-tert-butylthiophenol was synthesized, highlighting its role in the formation of intricate nanoclusters (Tang et al., 2002). This compound's application in nanotechnology demonstrates its potential in the creation of novel materials with specific properties.

2. In Holography and Sensor Technology

Research into the use of 4-tert-Butylthiophenol in holography has shown promising results. A study explored its incorporation into a holographic polymer-dispersed liquid crystal, aiming to develop a holographic sensor for detecting natural gas and liquefied petroleum gas (Mora et al., 2019). This highlights its potential applications in creating sensitive and specific sensors for practical uses.

3. In Organic Electronics

4-tert-Butylthiophenol is also relevant in the field of organic electronics. A study reported the synthesis of a new polythiophene derivative using 4-tert-butylthiophenol, which exhibited multichromic properties, indicating its potential in the development of advanced electrochromic devices (Ozyurt et al., 2008).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) Skin Corrosion/Irritation Serious Eye Damage/Eye Irritation Specific target organ toxicity (single exposure) Target Organs - Respiratory system . Safety precautions must be taken when handling this compound to prevent health risks .

Future Directions

4-tert-Butylthiophenol is a compound that has various applications in the field of photochemistry and electrochemistry . In a study, it is used in conjunction with visible light to convert quinones to quinols, mimicking the function of quinone pools in photosynthesis . This highlights its potential role in harnessing light energy for chemical reactions .

properties

IUPAC Name

4-tert-butylbenzenethiol
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InChI

InChI=1S/C10H14S/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXBFFHXJDZGEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14S
Source PubChem
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DSSTOX Substance ID

DTXSID9048196
Record name 4-tert-Butylbenzenethiol
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Molecular Weight

166.29 g/mol
Source PubChem
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Product Name

4-tert-Butylthiophenol

CAS RN

2396-68-1
Record name 4-tert-Butylthiophenol
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Record name 4-tert-Butylthiophenol
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Synthesis routes and methods I

Procedure details

A mixture of 1285 grams (5.8 moles) of tert-butyl 4-(tert-butyl)phenyl sulfide (from replicates of EXAMPLE III) 1040 grams (9.5 moles) of thiophenol, and 350 grams of boron trifluoride-phosphoric acid complex was heated slowly to 90° C. The reaction mixture was stirred at 90° C. for four hours, cooled to 25° C., the organic layer was separated from the lower catalyst layer and added to 500 ml of toluene. This toluene solution was washed five times with 1000-ml portions of water, dried with magnesium sulfate, and then concentrated in vacuo. The residue was distilled through a 10-tray column to give 1250 grams (65% yield) of p-(tert-butyl)thiophenol, b.p. 58°-60°/1.0 mm. The nmr spectrum supported the proposed structure. A residue of 285 grams of 4-(tert-butyl)phenyl tert-butyl sulfide was obtained.
Quantity
1285 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 1100 grams (10.0 moles) of thiophenol, and 300 grams of boron trifluoride-phosphoric acid complex was slowly added, with stirring, 620 grams (10.9 moles) of isobutylene at 0° C. After addition was complete the mixture was stirred at 0°-10° C. for two hours. The mixture was then heated to 70° C. and stirred at 70°-75° C. for two hours. The reaction mixture was cooled to 25° C. and the organic layer was separated from the lower catalyst layer and added to 500 ml of toluene. The toluene layer was washed four times with 1000-ml portions of water and then dried with magnesium sulfate. The toluene was evaporated from the mixture in vacuo and the residue was distilled in a 10-tray column to give 1120 grams of 4-(tert-butyl)thiophenol, b.p. 58°-60°/1.00 mm (yield 68%). The nmr spectrum agreed with the structure. The residue from the above distillation was 470 grams of tert-butyl 4-(tert-butyl)phenyl sulfide. Neuworth et al (1963) report b.p. 120°/20 mm for 4-(tert-butyl)thiophenol.
Quantity
1100 g
Type
reactant
Reaction Step One
Quantity
620 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
166
Citations
SS Panpalia, RN Mehrotra, RC Kapoor - 1976 - nopr.niscpr.res.in
… mixture, (C) the d isulphide of 2-methyl-4-tert-butylthiophenol, … ilEt=10·5 kcal mole-' and il9= -22 eu for 4-tertbutylthiophenol, and ilEt=… and ilSt= -30 eu for 2-methyl-4-tert-butylthiophenol. …
Number of citations: 1 nopr.niscpr.res.in
S Gruschinski, M Handke… - … für anorganische und …, 2012 - Wiley Online Library
The synthesis of air‐sensitive 2, 6‐diformyl‐4‐tert‐butylthiophenol dioxime H 3 L3 was achieved by a Pd‐mediated S–C cleavage of the corresponding S‐tert‐butyl protected thioether. …
Number of citations: 5 onlinelibrary.wiley.com
MMCG Peters, SS Lau, D Dulik, D Murphy… - Chemical research in …, 1996 - ACS Publications
… as 2,5-dihydroxy-4-tert-butylthiophenol by full-scan LC/MS … 2,5-dihydroxy-4-tert-butylthiophenol and 2,5-dihydroxy-3-tert-… presence of 2,5-dihydroxy-4-tert-butylthiophenol (22.6 min), 2,…
Number of citations: 36 pubs.acs.org
KS Gharia, M Singh, S Mathur, R Roy… - … and Reactivity in …, 1982 - Taylor & Francis
… Isopropoxidas of lanthanides Pr, Nd .end Sm) uare r ma ct ed wi th subs ti tu t e dth iop henol s ( p -ch lo rothi op h enol , 4-tert-butylthiophenol and 2-methyl- -tert-butylthiophenol) and …
Number of citations: 7 www.tandfonline.com
T Yamashita, E Kagigaki, N Takahashi… - Die Makromolekulare …, 1983 - Wiley Online Library
… active amines 4 and 7 were used as asymmetric catalysts for the addition of thiophenol (8a), 4-tert-butylthiophenol (8 b), or 4-chlorothiophenol (8c) to 2-cyclohexen-1-one (9). 4 yielded 3…
Number of citations: 5 onlinelibrary.wiley.com
J Voss, R Edler, G Adiwidjaja - … , Sulfur, and Silicon and the Related …, 2007 - Taylor & Francis
… An analogous synthesis 12,13 of the thiocoumarine 6 required 4-tert-butylthiophenol (2) as starting material. The preparation of arenethiols by reduction of arenesulfonyl chlorides with …
Number of citations: 7 www.tandfonline.com
T Nagata, Y Kikuzawa - Biochimica et Biophysica Acta (BBA)-Bioenergetics, 2007 - Elsevier
… When irradiated with visible light in the presence of 4-tert-butylthiophenol, the quinones were converted to quinols. Such a behavior mimics the function of quinone pools in …
Number of citations: 21 www.sciencedirect.com
K Sakata, K Watanabe, I Kobayashi… - … and Reactivity in …, 2001 - Taylor & Francis
… The dinitrile (L), which includes two thioethereal sulfurs in the bridging group, has been synthesized in three reaction steps from 4-tert-butylthiophenol with an overall yield of 4.3%. The …
Number of citations: 0 www.tandfonline.com
T Schaefer, J Peeling, R Sebastian… - Canadian journal of …, 1985 - cdnsciencepub.com
… in 6-chloro-2-methylthiophenol, 1, and is positive in 2-methyl-4tert-butylthiophenol, 2. … 'J(CH3,SH) in 2-methyl-4-tert-butylthiophenol, 2 To within experimental error, 4J(H,SH) and 'J(CH3,…
Number of citations: 5 cdnsciencepub.com
H Li, Y Song, Y Lv, Y Yun, X Lv, H Yu… - Inorganic Chemistry, 2018 - ACS Publications
… Herein, a new basket-like Au 26 Ag 22 (TBBT) 30 nanocluster (where TBBT = 4-tert-butylthiophenol) was synthesized by a coreduction method. Also, the precise structure was …
Number of citations: 4 pubs.acs.org

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